molecular formula C14H11ClO3S B2660497 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one CAS No. 38009-92-6

2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one

Cat. No.: B2660497
CAS No.: 38009-92-6
M. Wt: 294.75
InChI Key: SIHHNFVNKICLHI-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group attached to a chloro-phenylethanone structure. It is commonly used in organic synthesis due to its reactivity and versatility in forming various chemical bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable chloro-phenylethanone precursor. One common method includes the use of a base-mediated coupling reaction where benzenesulfonyl chloride reacts with a chloro-phenylethanone in the presence of a strong base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes. These processes involve the sulfonation of benzene derivatives using chlorosulfonic acid or sulfur trioxide, followed by chlorination to introduce the chloro group .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved. The molecular targets and pathways include interactions with serine residues in enzymes, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one is unique due to its combination of a sulfonyl chloride group with a chloro-phenylethanone structure, providing distinct reactivity and versatility in organic synthesis .

Properties

IUPAC Name

2-(benzenesulfonyl)-2-chloro-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHHNFVNKICLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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